Urapidil-d4 Hydrochloride
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Overview
Description
Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It acts as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Urapidil, as well as its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urapidil-d4 Hydrochloride involves the deuteration of Urapidil. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into Urapidil-d4. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with deuterated oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified and further reacted to form Urapidil-d4 .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of optimized solvents and reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Urapidil-d4 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated carboxylic acids, while reduction may yield deuterated alcohols .
Scientific Research Applications
Urapidil-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Urapidil.
Biology: Used to investigate the pharmacokinetics and pharmacodynamics of Urapidil in biological systems.
Medicine: Used in preclinical studies to understand the drug’s mechanism of action and potential therapeutic applications.
Industry: Used in the development of new antihypertensive drugs and formulations
Mechanism of Action
Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines. Centrally, it stimulates serotonin 5-HT1A receptors, modulating the activity of cerebral centers that control the circulatory system .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Doxazosin: Similar to Prazosin, used for hypertension and benign prostatic hyperplasia.
Terazosin: Also an alpha-1 adrenoceptor antagonist with similar uses.
Uniqueness
Urapidil-d4 Hydrochloride is unique due to its dual mechanism of action, combining alpha-1 adrenoceptor antagonism with serotonin 5-HT1A receptor agonism. This dual action provides a more comprehensive approach to managing hypertension without causing reflex tachycardia, a common side effect of other alpha-1 adrenoceptor antagonists .
Properties
Molecular Formula |
C20H30ClN5O3 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI Key |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3OC)[2H].Cl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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